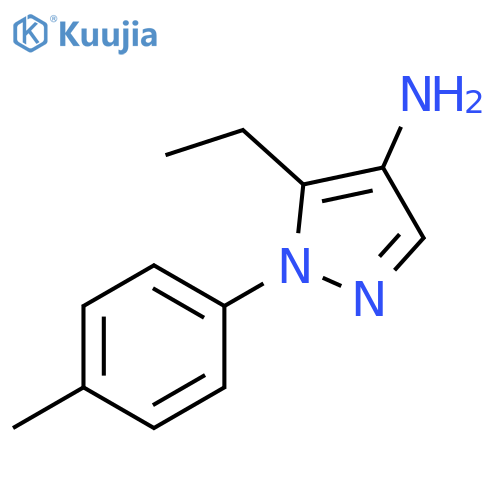Cas no 1499364-93-0 (5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine)
5-エチル-1-(4-メチルフェニル)-1H-ピラゾール-4-アミンは、有機合成中間体として重要なピラゾール系化合物です。分子構造中のアミン基(-NH2)と芳香環が反応性に優れ、医薬品や農薬の原料としての応用が期待されます。特に、4位のアミン基は求核置換反応や縮合反応に活用可能で、多様な誘導体合成への展開性が特徴です。p-トルイル基(4-メチルフェニル)の導入により脂溶性が調整され、生体利用性の向上が図られています。高純度品は結晶性が良好で、安定性に優れるため、実験室規模から工業生産まで幅広く利用可能です。

1499364-93-0 structure
商品名:5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine
5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine
- 1H-Pyrazol-4-amine, 5-ethyl-1-(4-methylphenyl)-
-
- インチ: 1S/C12H15N3/c1-3-12-11(13)8-14-15(12)10-6-4-9(2)5-7-10/h4-8H,3,13H2,1-2H3
- InChIKey: WPBCCLFAKKPFHH-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=C(C)C=C2)C(CC)=C(N)C=N1
5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01009190-1g |
5-Ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine |
1499364-93-0 | 95% | 1g |
¥3717.0 | 2023-04-01 | |
| Enamine | EN300-176779-5g |
5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine |
1499364-93-0 | 95% | 5g |
$2152.0 | 2023-09-20 | |
| Aaron | AR01BE2A-100mg |
5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine |
1499364-93-0 | 95% | 100mg |
$379.00 | 2025-02-09 | |
| 1PlusChem | 1P01BDTY-10g |
5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine |
1499364-93-0 | 95% | 10g |
$4006.00 | 2023-12-21 | |
| 1PlusChem | 1P01BDTY-5g |
5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine |
1499364-93-0 | 95% | 5g |
$2722.00 | 2023-12-21 | |
| 1PlusChem | 1P01BDTY-100mg |
5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine |
1499364-93-0 | 95% | 100mg |
$321.00 | 2025-03-19 | |
| 1PlusChem | 1P01BDTY-50mg |
5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine |
1499364-93-0 | 95% | 50mg |
$229.00 | 2025-03-19 | |
| Aaron | AR01BE2A-50mg |
5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine |
1499364-93-0 | 95% | 50mg |
$265.00 | 2025-02-09 | |
| Aaron | AR01BE2A-250mg |
5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine |
1499364-93-0 | 95% | 250mg |
$530.00 | 2025-02-09 | |
| A2B Chem LLC | AW09958-2.5g |
5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine |
1499364-93-0 | 95% | 2.5g |
$1566.00 | 2024-04-20 |
5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine 関連文献
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
1499364-93-0 (5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine) 関連製品
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
